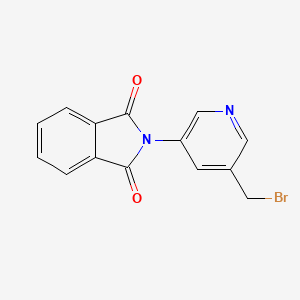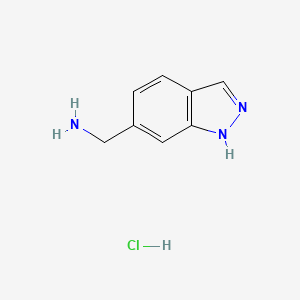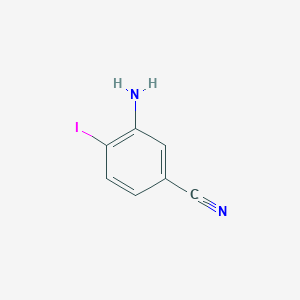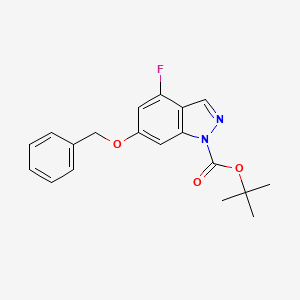![molecular formula C15H15NO3 B1376975 3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-38-8](/img/structure/B1376975.png)
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Vue d'ensemble
Description
The compound is a derivative of 3-oxabicyclo[3.1.0]hexane-2,4-dione , which is a type of cyclopropane carboxylic acid anhydride . These types of compounds are often used in laboratory settings .
Physical And Chemical Properties Analysis
Based on a similar compound, 3-oxabicyclo[3.1.0]hexane-2,4-dione, it is a solid with a boiling point of 100-102 °C/5 mmHg and a melting point of 59-61 °C .Applications De Recherche Scientifique
Novel Reactions and Compounds : A study by Matsumoto et al. (2000) described an unusual reaction involving a similar compound, 2,3,4-Triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene, with dimethyl acetylenedicarboxylate, showcasing the unique reactivity of such compounds.
Polymorphism in Spirobicyclic Diones : A study by Kumar et al. (2004) focused on the phenomenon of concomitant polymorphism in a spirobicyclic dione, highlighting the compound's flexible nature and its potential for forming various solid-state structures.
Synthetic Methods : Research by Mechehoud et al. (2018) presented a new synthetic method for a similar compound, 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, which could be relevant for synthesizing the compound .
Spirocyclic Heterocycles Synthesis : The study by Wang et al. (2021) developed a method for synthesizing spirocyclic heterocycles containing 3-azabicyclo[3.1.0]hexane, indicating the compound's utility in creating biologically significant scaffolds.
Electrochemical Detection of Host–Guest Interactions : Research by Hromadová et al. (2002) explored the electrochemical detection of host–guest interactions involving compounds like procymidone, which has a structural similarity to the compound , suggesting potential applications in the detection of pesticide interactions.
Safety and Hazards
Mécanisme D'action
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, suggesting that this compound may also interact with multiple biochemical pathways .
Analyse Biochimique
Biochemical Properties
3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, preventing substrate access and thus inhibiting enzymatic activity . This binding can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in rodents have shown that low doses can improve metabolic function, whereas high doses can cause liver toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
3-(3-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-5-4-6-10(7-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAKWOGYGKVHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156294 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415719-38-8 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)



![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)
